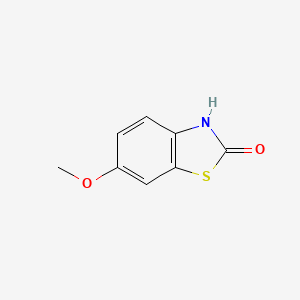

6-Metoxi-2(3H)-benzotiazolona

Descripción general

Descripción

6-Methoxy-2(3H)-benzoxazolone, also known as 6-MBOA, belongs to the class of organic compounds known as benzoxazolones . It is found in maize roots and is a key component of Biological Nitrification Inhibition (BNI) in maize .

Synthesis Analysis

The synthesis of 6-Methoxy-2(3H)-benzoxazolone or its derivatives has been reported in several studies . For instance, a series of novel 2-(6-methoxy-2-naphthyl)propanamide derivatives were synthesized and evaluated for their potential antibacterial activity .Molecular Structure Analysis

The molecular structure of 6-Methoxy-2(3H)-benzoxazolone is characterized by a benzoxazolone core with a methoxy group attached .Chemical Reactions Analysis

6-Methoxy-2(3H)-benzoxazolone has been found to inhibit the conversion of NH3 to NH2OH as well as NH2OH to NO2− in Nitrosomonas europaea, suggesting that it blocks both ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways .Aplicaciones Científicas De Investigación

Inhibición Biológica de la Nitrificación (BNI)

MBOA se ha identificado como un compuesto clave en el proceso de inhibición biológica de la nitrificación en las plantas. Se libera de las raíces del maíz y se ha demostrado que suprime la nitrificación de manera efectiva, lo cual es crucial para mejorar la absorción de nitrógeno y reducir las pérdidas de nitrógeno en los campos agrícolas . MBOA inhibe la conversión de amoníaco (NH₃) a hidroxilamina (NH₂OH) y posteriormente a nitrito (NO₂⁻) en la bacteria oxidante de amoníaco Nitrosomonas europaea, lo que indica que bloquea tanto las vías enzimáticas de la amoníaco monooxigenasa como la hidroxilamina oxidorreductasa .

Mecanismo De Acción

Target of Action

The primary target of 6-Methoxy-2(3H)-benzothiazolone is the ammonia-oxidizing bacterium Nitrosomonas europaea . This bacterium plays a crucial role in the nitrogen cycle, converting ammonia to nitrite .

Mode of Action

6-Methoxy-2(3H)-benzothiazolone interacts with its target by inhibiting the conversion of ammonia (NH3) to hydroxylamine (NH2OH) and further to nitrite (NO2-) in Nitrosomonas europaea . This suggests that 6-Methoxy-2(3H)-benzothiazolone blocks both the ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways .

Biochemical Pathways

The affected biochemical pathway is the nitrogen cycle, specifically the nitrification process. By inhibiting the conversion of ammonia to nitrite, 6-Methoxy-2(3H)-benzothiazolone disrupts the nitrification process, which is a key step in the nitrogen cycle .

Pharmacokinetics

It’s known that the compound’s activity was reduced subsequently due to biodegradation by soil microbes

Result of Action

The molecular and cellular effects of 6-Methoxy-2(3H)-benzothiazolone’s action result in the suppression of NO2− and NO3− production during soil incubation . This indicates that the compound has a significant impact on the nitrogen cycle, specifically on the process of nitrification .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Methoxy-2(3H)-benzothiazolone. For instance, the compound’s activity was observed to be reduced due to biodegradation by soil microbes . This suggests that the presence and activity of certain microbes in the environment can affect the efficacy and stability of 6-Methoxy-2(3H)-benzothiazolone .

Direcciones Futuras

6-Methoxy-2(3H)-benzoxazolone has been identified as a key component of BNI in maize, which is an effective strategy for improving nitrogen uptake by limiting nitrogen losses from agricultural fields . This finding could serve as the groundwork for the construction of an advanced environment-friendly agricultural system .

Análisis Bioquímico

Biochemical Properties

6-Methoxy-2(3H)-benzothiazolone has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the conversion of ammonia (NH3) to hydroxylamine (NH2OH) as well as NH2OH to nitrite (NO2-) in Nitrosomonas europaea, suggesting that 6-Methoxy-2(3H)-benzothiazolone blocks both ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways .

Cellular Effects

In terms of cellular effects, 6-Methoxy-2(3H)-benzothiazolone has been shown to inhibit the germination of cress (Lepidium sativum L.) seeds at concentrations greater than 0.03 mM . This suggests that 6-Methoxy-2(3H)-benzothiazolone may influence cell function by inhibiting certain cellular processes such as germination.

Molecular Mechanism

At the molecular level, 6-Methoxy-2(3H)-benzothiazolone exerts its effects through binding interactions with biomolecules and changes in gene expression. As mentioned earlier, it inhibits the enzymatic pathways of ammonia monooxygenase and hydroxylamine oxidoreductase in Nitrosomonas europaea .

Temporal Effects in Laboratory Settings

The effects of 6-Methoxy-2(3H)-benzothiazolone over time in laboratory settings have been observed in studies involving the germination of cress seeds

Metabolic Pathways

It is known to be involved in the enzymatic pathways of ammonia monooxygenase and hydroxylamine oxidoreductase .

Propiedades

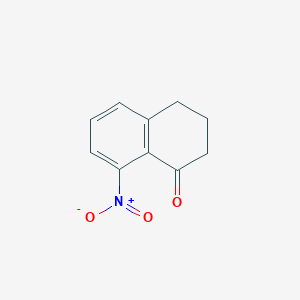

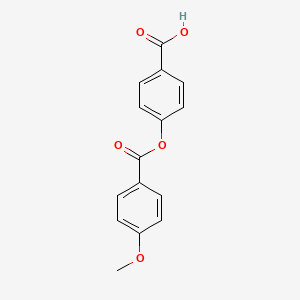

IUPAC Name |

6-methoxy-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-11-5-2-3-6-7(4-5)12-8(10)9-6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPYQLRSABFZAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548276 | |

| Record name | 6-Methoxy-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40925-65-3 | |

| Record name | 6-Methoxy-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chlorofuro[2,3-c]pyridine](/img/structure/B1590564.png)